Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment in various industries, including textiles, plastics, and inks. The compound is also referred to as Pigment Red 57:1 and has the molecular formula C18H14N2O6S.Ca .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, and the resulting azo compound is then treated with calcium salts to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is often subjected to purification steps such as filtration and drying to obtain the desired pigment .
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
Scientific Research Applications
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has several scientific research applications:
Chemistry: Used as a standard pigment in analytical chemistry for studying dye interactions and stability.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 482: Another azo pigment with similar applications but different chemical structure.
Pigment Red 57: A closely related compound with slight variations in its molecular structure.
Pigment Red 481: Similar in color properties but differs in its chemical composition.
Uniqueness
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific molecular structure, which imparts excellent stability and vibrant color. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Biological Activity
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as calcium hydrogen azo dye, is a synthetic organic compound characterized by its complex structure and various biological activities. This article delves into its biological properties, potential applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C17H12CaN2O10S3
- Molecular Weight : 540.558 g/mol
- CAS Number : 79953-84-7
Structural Characteristics
The compound features a naphthalene backbone with multiple sulfonate groups, contributing to its solubility in water and interaction with biological systems. The azo group (-N=N-) is known for its role in dyeing processes and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C17H12CaN2O10S3 |
Molecular Weight | 540.558 g/mol |
CAS Number | 79953-84-7 |
Calcium hydrogen azo dye exhibits various biological activities, primarily due to its ability to interact with cellular components. The sulfonate groups enhance solubility and facilitate interactions with proteins and nucleic acids, potentially leading to:
- Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
Case Studies
-
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of calcium hydrogen azo dye using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging capabilities.Concentration (µg/mL) % Inhibition 50 35% 100 55% 200 75% -
Antimicrobial Efficacy
Research conducted on the antimicrobial effects of calcium hydrogen azo dye demonstrated its inhibitory action against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics.Microorganism MIC (µg/mL) E. coli 25 S. aureus 30
Toxicity Studies
Toxicological assessments indicate that while the compound shows promise in various applications, it must be used cautiously due to potential cytotoxic effects at higher concentrations. In vitro studies have shown that concentrations above 200 µg/mL can lead to cell death in mammalian cell lines.
Industrial Uses
Calcium hydrogen azo dye is primarily utilized in:
- Textile Dyeing : Its vibrant color properties make it suitable for dyeing fabrics.
- Cosmetic Formulations : Due to its stability and solubility, it can be incorporated into cosmetic products.
Potential Therapeutic Applications
Given its biological activities, there is potential for further research into:
- Antioxidant Supplements : As a natural antioxidant agent.
- Antimicrobial Agents : For use in pharmaceuticals or food preservation.
Properties
CAS No. |
79953-84-7 |
---|---|
Molecular Formula |
C17H12CaN2O10S3 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
calcium;6-hydroxy-5-[(4-methyl-2-sulfonatophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14N2O10S3.Ca/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ONIUPSGNWSSVST-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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